pentyl 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
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Description
Pentyl 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a useful research compound. Its molecular formula is C21H26N4O4S and its molecular weight is 430.52. The purity is usually 95%.
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Scientific Research Applications
Oxidative Conversion of Benzyl Compounds : Bagherzade et al. (2015) discussed the use of pentylpyridinium tribromide and aqueous ammonium acetate for the oxidative conversion of benzyl alcohols, benzaldehydes, and benzyl amines to corresponding benzonitriles. This method offers a simple, mild, and efficient pathway for synthesizing benzonitriles, which are valuable intermediates in pharmaceutical and agrochemical industries Bagherzade, G., Zali, A., & Shokrolahi, A. (2015). Chinese Chemical Letters.
Sonochemistry and Sonocatalysis : Suslick et al. (1982) explored the use of metal carbonyls in sonochemistry and sonocatalysis, highlighting innovative methods for chemical synthesis that leverage ultrasonic energy. Such techniques can be applied to a wide range of chemical reactions, potentially including those involving complex molecules like pentyl 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate Suslick, K., Goodale, J. W., Schubert, P., & Wang, H. H. (1982). Journal of the American Chemical Society.
Synthesis of Erythro-3-pentulose : Okuda et al. (1978) reported on the synthesis of erythro-3-pentulose through a series of chemical transformations, demonstrating the intricate steps involved in synthesizing specific sugar derivatives. Such methodologies could be relevant to the synthesis or modification of complex molecules like this compound Okuda, T., Saito, S., Watanabe, K., & Isono, H. (1978). Carbohydrate Research.
Properties
IUPAC Name |
pentyl 2-(1-benzyl-3,7-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-4-5-9-12-29-16(26)14-30-20-22-18-17(23(20)2)19(27)25(21(28)24(18)3)13-15-10-7-6-8-11-15/h6-8,10-11H,4-5,9,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMMTEXHOJCFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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